6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride
CAS No.: 847199-06-8
Cat. No.: VC4405567
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847199-06-8 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 |
| IUPAC Name | 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11;/h2-4,12H,5-8H2,1H3;1H |
| Standard InChI Key | YFXRKXYNQZWTGH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1CCNCC2.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a benzo[d]azepine backbone, where a benzene ring is fused to a partially hydrogenated azepine ring (Figure 1). The azepine ring exists in a 2,3,4,5-tetrahydro configuration, indicating saturation at four of its seven positions. A methoxy (-OCH₃) group is substituted at the 6-position of the benzene ring, while the hydrochloride salt forms via protonation of the azepine nitrogen .
Molecular Formula: C₁₁H₁₆ClNO
Molecular Weight: 213.70 g/mol
CAS Registry Number: 2361633-86-3 (hydrochloride salt); 90047-53-3 (free base) .
IUPAC and Common Names
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IUPAC Name: 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride .
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Alternative Designations: 6-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepine hydrochloride .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of the Benzazepine Core: Starting from a substituted benzazepinone, lithium aluminum hydride (LAH) reduction in tetrahydrofuran (THF) yields the free base .
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .
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A solution of 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.46 g, 7.63 mmol) in THF is reduced with LAH (725 mg, 19.1 mmol) under reflux for 4 hours.
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The mixture is quenched with water and NaOH, filtered, and concentrated.
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The free base is treated with HCl to precipitate the hydrochloride salt (yield: 89–96%, purity: 95%) .
Physicochemical Properties
Physical Characteristics
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 6.61 (dd, J = 8.1, 2.7 Hz, 1H), 6.68 (d, J = 2.7 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.70 (s, 3H, -OCH₃), 2.70–2.80 (m, 8H, azepine protons) .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use protective gloves. |
| H315: Causes skin irritation | Wear protective clothing. |
| H319: Causes serious eye irritation | Use eye protection. |
| H335: May cause respiratory irritation | Use in well-ventilated areas. |
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